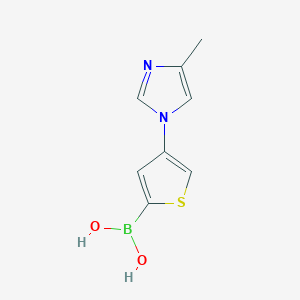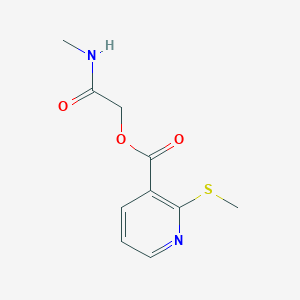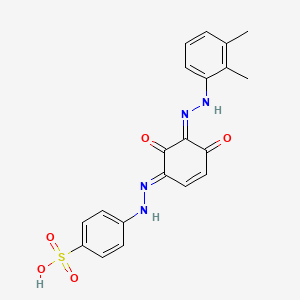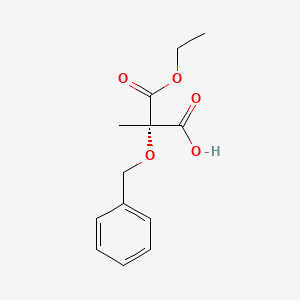
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 4-methyl-1H-imidazol-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated thiophene .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups on the imidazole or thiophene rings.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield various thiophene derivatives .
科学研究应用
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
作用机制
The mechanism of action of (4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the function of enzymes that contain active site serine residues, such as proteases and kinases .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and other substituted imidazoles share similar structural features and chemical properties.
Thiophene Derivatives: Compounds such as 2-thiopheneboronic acid and other thiophene-based boronic acids are structurally related.
Uniqueness
(4-(4-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its imidazole and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials .
属性
分子式 |
C8H9BN2O2S |
|---|---|
分子量 |
208.05 g/mol |
IUPAC 名称 |
[4-(4-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-3-11(5-10-6)7-2-8(9(12)13)14-4-7/h2-5,12-13H,1H3 |
InChI 键 |
LDAHLCLHWCWTBP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CS1)N2C=C(N=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)


methanone](/img/structure/B13356141.png)


![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)



![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)

